Isooctyl acrylate CAS number and molecular structure
Isooctyl acrylate CAS number and molecular structure
An In-depth Technical Guide to Isooctyl Acrylate
Introduction
Isooctyl acrylate (IOA) is an organic compound belonging to the acrylate ester class of chemicals.[1] It is the ester formed from acrylic acid and isooctanol, a branched eight-carbon alcohol.[1] Characterized as a clear, colorless liquid, IOA is a key monofunctional monomer used extensively in the synthesis of acrylic polymers and copolymers through free-radical polymerization.[1][2] The branched isooctyl group imparts specific properties to the resulting polymers, such as a low glass transition temperature (Tg), flexibility, and hydrophobicity.[1][2] These characteristics make isooctyl acrylate a valuable component in the formulation of pressure-sensitive adhesives (PSAs), including medical-grade adhesives, as well as in coatings, sealants, and as a reactive diluent in various polymer systems.[1][2][3]
Chemical Identity and Molecular Structure
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Chemical Name: Isooctyl acrylate
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CAS Number: 29590-42-9[4]
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Molecular Formula: C₁₁H₂₀O₂[3]
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Synonyms: 2-Propenoic acid, isooctyl ester; 6-methylheptyl acrylate; Acrylic acid, isooctyl ester[3]
The molecular structure consists of a branched eight-carbon alkyl (isooctyl) group ester-linked to an acrylate moiety.[5] This structure provides a combination of a flexible, hydrophobic side chain and a reactive vinyl group for polymerization.
Physicochemical Properties
The physical and chemical properties of isooctyl acrylate are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 184.27 g/mol | [3] |
| Appearance | Colorless liquid | [1][3] |
| Density | 0.88 g/cm³ at 25 °C | [5][6] |
| Boiling Point | 196.8 °C | [3] |
| 125 °C at 20 mmHg | [5] | |
| Flash Point | 91 °C (closed cup) | [3][7] |
| Vapor Pressure | 0.15 mmHg | [3] |
| Water Solubility | 0.001 g/100ml at 23 °C (very poor) | [3] |
| LogP (Octanol/Water Partition Coefficient) | 3.93 | [3] |
| Refractive Index (n20/D) | 1.437 | [5][8] |
| Viscosity | 2 mm²/s at 25 °C | [3] |
Synthesis and Manufacturing
The primary industrial synthesis of isooctyl acrylate is achieved through the direct esterification of acrylic acid with isooctanol.[1] This reaction is typically catalyzed by an acid, such as sulfuric acid, and is reversible.[1][8] To drive the reaction toward the product, an excess of the alcohol may be used, and water is removed as it is formed.[1] A polymerization inhibitor is also added to prevent the premature polymerization of the acrylate monomer during the process.[2][9]
Polymerization and Applications
Isooctyl acrylate is a monofunctional monomer that readily undergoes free-radical polymerization due to its vinyl group.[1] It is a crucial building block for acrylic polymers and is often copolymerized with other monomers to tailor the final properties of the material. Its low viscosity also allows it to be used as a reactive diluent, which helps to reduce the viscosity of resin formulations for easier processing before being incorporated into the polymer backbone during curing.[2]
Polymers derived from IOA are noted for their excellent flexibility, adhesion, and durability, particularly at low temperatures.[1]
Key Application Areas:
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Pressure-Sensitive Adhesives (PSAs): IOA is a primary component in the production of acrylic PSAs, valued for its ability to create a good balance of tack, peel, and shear strength.[2]
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Medical Adhesives: Due to good biocompatibility and low skin irritation potential, IOA-based copolymers are used in hypoallergenic medical adhesives for skin contact applications.[3][5]
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Coatings and Sealants: It enhances flexibility, water resistance, and adhesion in various coating and sealant formulations.[10]
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Hydrogels: Can be incorporated into hydrogel networks for applications such as controlled drug delivery.[2]
Experimental Protocols
Synthesis of Isooctyl Acrylate via Esterification
This protocol is based on a described industrial process and should be adapted for laboratory scale with appropriate safety measures.
Materials:
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Acrylic acid
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Isooctanol (Molar ratio to acrylic acid typically 1.2:1 to 1.5:1)[1]
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Water-soluble acid catalyst (e.g., sulfuric acid)
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Polymerization inhibitor (e.g., hydroquinone)
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Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a distillation setup (e.g., Dean-Stark apparatus) to remove water.
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Heating mantle
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Vacuum source
Procedure:
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Charge the reaction flask with the polymerization inhibitor, acrylic acid, and isooctanol.[9]
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Begin stirring the mixture to ensure homogeneity.
-
Slowly add the acid catalyst to the mixture while stirring.[9]
-
Assemble the distillation apparatus and begin heating the mixture.
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Gradually increase the temperature while applying a vacuum to facilitate the removal of water produced during the esterification. A multi-stage process can be effective[9]:
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Stage 1: Heat to 88-92 °C under a vacuum of -38.0 to -43.0 kPa.
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Stage 2: Increase temperature to 95.0-97.5 °C and vacuum to -53.0 to -58.0 kPa.
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Stage 3: Increase temperature to 103.0-107.0 °C and vacuum to -70.0 to -72.5 kPa.
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Stage 4: Hold at 110.0-115.0 °C under a vacuum of -77.5 to -82.5 kPa to drive the reaction to completion.
-
-
Monitor the reaction by collecting the water in the distillation receiver. The reaction is considered complete when water is no longer produced.
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Cool the crude product mixture to room temperature.
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Transfer the mixture to a separatory funnel and wash sequentially with a sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine or deionized water to remove impurities.
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Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and purify by vacuum distillation to obtain pure isooctyl acrylate.
Radical Polymerization of Isooctyl Acrylate
This protocol outlines a conceptual method for nanoemulsion polymerization.
Materials:
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Isooctyl acrylate (monomer)
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Sodium dodecyl sulfate (SDS) (surfactant)
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Potassium persulfate (KPS) (water-soluble initiator)[11]
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Deionized water
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Reaction vessel with mechanical stirrer, condenser, nitrogen inlet, and temperature control.
Procedure:
-
Prepare an aqueous solution of the surfactant (SDS) in deionized water within the reaction vessel.
-
Add the isooctyl acrylate monomer to the surfactant solution while stirring vigorously to form a stable nanoemulsion.
-
Purge the system with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Heat the emulsion to the desired reaction temperature (e.g., 70-80 °C) under a continuous nitrogen blanket.
-
Prepare a fresh aqueous solution of the initiator (KPS) and add it to the heated emulsion to start the polymerization.
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Maintain the reaction at a constant temperature and stirring speed for several hours. The progress can be monitored by taking samples periodically to analyze for monomer conversion using techniques like gravimetry or gas chromatography.
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Once the desired conversion is reached, cool the reactor to terminate the polymerization. The result is a stable latex of poly(isooctyl acrylate) nanoparticles.[11]
Safety and Toxicology
Isooctyl acrylate is a combustible liquid and presents several health and environmental hazards.[4][12] Handling should be performed in well-ventilated areas, away from heat and open flames, using appropriate personal protective equipment (PPE).[6][7]
GHS Hazard Classification:
| Hazard Code | Hazard Statement | Reference |
| H227 | Combustible liquid | [4][12] |
| H315 | Causes skin irritation | [3][4] |
| H319 | Causes serious eye irritation | [3][4] |
| H335 | May cause respiratory irritation | [3][4] |
| H400 | Very toxic to aquatic life | [3][4] |
| H410 | Very toxic to aquatic life with long lasting effects | [3][4] |
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Exposure Routes: Inhalation, skin contact, eye contact, ingestion.[3][7]
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Short-Term Effects: The substance is irritating to the eyes, skin, and respiratory tract.[3][7] Ingestion poses an aspiration hazard, which could lead to pneumonitis.[3][7]
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Long-Term Effects: Repeated or prolonged skin contact may lead to skin sensitization or an allergic reaction.[7][12]
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Environmental Hazards: The substance is very toxic to aquatic organisms and should not be released into the environment.[3][7]
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Spillage and Disposal: In case of a spill, collect leaking liquid in covered containers and absorb the remainder with sand or an inert absorbent.[3][7] Dispose of waste according to local, state, and federal regulations.[4]
References
- 1. Isooctyl acrylate | 29590-42-9 | Benchchem [benchchem.com]
- 2. Buy Isooctyl acrylate | 29590-42-9 [smolecule.com]
- 3. Isooctyl acrylate | C11H20O2 | CID 165746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. ISOOCTYL ACRYLATE | 29590-42-9 [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. ICSC 1743 - ISOOCTYL ACRYLATE [chemicalsafety.ilo.org]
- 8. chembk.com [chembk.com]
- 9. CN111807960A - Preparation process of isooctyl acrylate - Google Patents [patents.google.com]
- 10. cymitquimica.com [cymitquimica.com]
- 11. researchgate.net [researchgate.net]
- 12. scipoly.com [scipoly.com]
